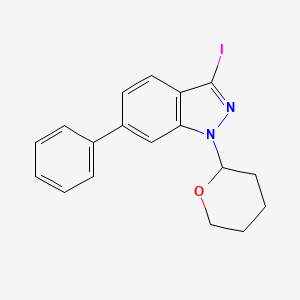

3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

Properties

IUPAC Name |

3-iodo-1-(oxan-2-yl)-6-phenylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17IN2O/c19-18-15-10-9-14(13-6-2-1-3-7-13)12-16(15)21(20-18)17-8-4-5-11-22-17/h1-3,6-7,9-10,12,17H,4-5,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXOBJVNNRTPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=CC(=C3)C4=CC=CC=C4)C(=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733710 | |

| Record name | 3-Iodo-1-(oxan-2-yl)-6-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260842-73-6 | |

| Record name | 3-Iodo-1-(oxan-2-yl)-6-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by an indazole core, an iodo substituent, a phenyl ring, and a tetrahydro-2H-pyran moiety. The unique combination of these structural elements suggests various therapeutic applications, particularly in the fields of oncology and metabolic disorders.

Molecular Formula : CHI NO

Molecular Weight : 404.25 g/mol

CAS Number : 1260842-73-6

Synthesis

The synthesis of this compound typically involves the use of copper(I) iodide as a catalyst along with potassium phosphate in N,N-dimethylformamide (DMF) at elevated temperatures. This method effectively constructs the indazole framework while incorporating the iodine substituent and other functional groups essential for biological activity.

Biological Activity

Research indicates that indazole derivatives, including this compound, exhibit significant biological activities:

- Enzyme Inhibition : The compound has shown inhibitory effects against various enzymes, notably microsomal HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. This suggests potential applications in treating hyperlipidemia and related metabolic disorders.

- Anticancer Potential : Indazole derivatives have been studied for their anticancer properties. For instance, structural modifications can enhance their activity against specific cancer cell lines by interacting with molecular targets involved in tumor growth and proliferation.

- Mechanism of Action : The biological effects of this compound are mediated through its binding to specific receptors or enzymes, altering their activity and leading to various therapeutic outcomes .

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | CHI NO | Lacks phenyl substitution but retains indazole core |

| 6-Iodo-indazole | CHI N | Simpler structure focused primarily on indazole |

| 3-Iodo-N-(pyridinyl)indazole | CHI N | Contains pyridine, enhancing potential interactions |

These comparisons highlight how variations in substitution patterns can significantly influence biological activities and potential applications in drug development.

Case Studies and Research Findings

Several studies have documented the biological activities of indazole derivatives:

- Inhibition Studies : A study demonstrated that analogs of indazole exhibited IC values ranging from nanomolar to micromolar concentrations against various cancer cell lines, indicating strong inhibitory effects on tumor growth .

- Pharmacological Profiles : Research has shown that modifications to the indazole structure can enhance binding affinity to biological targets, improving therapeutic efficacy against diseases such as cancer and hyperlipidemia .

- Toxicological Assessments : Preliminary toxicological studies suggest that while some derivatives exhibit promising therapeutic effects, they also require careful evaluation for safety and potential side effects before clinical application .

Comparison with Similar Compounds

Key Observations:

The nitro group in 3-Iodo-6-nitro-1-(THP)-1H-indazole is electron-withdrawing, which may increase electrophilicity for nucleophilic aromatic substitution or reduction to amines . The amino group in 3-Iodo-1H-indazol-6-amine offers a site for further functionalization (e.g., amide coupling) .

Synthesis Efficiency Halogenated derivatives (e.g., 6-Iodo-1-(THP)-1H-indazole) achieve high yields (~89%) under optimized conditions, suggesting that iodine incorporation is highly efficient . The green synthesis protocol (NH₄Cl catalysis, ethanol solvent) is broadly applicable to halogen- and methyl-substituted indazoles, with yields up to 88% .

Stability Requirements

- The 6-Iodo-1-(THP)-1H-indazole requires storage under argon, indicating sensitivity to oxidation or moisture .

- Nitro-substituted analogues (e.g., 3-Iodo-6-nitro-1-(THP)-1H-indazole) are stored at 2–8°C, similar to the target compound, but their nitro group may necessitate additional safety precautions .

Applications in Drug Discovery

- The THP group in all analogues serves as a temporary protecting group, enabling selective deprotection for downstream modifications .

- The phenyl-substituted target compound is likely prioritized for structure-activity relationship (SAR) studies due to its balanced hydrophobicity and steric bulk .

Research Findings and Implications

- Synthetic Advantages : The ammonium chloride-catalyzed method is superior to traditional approaches in cost, time, and environmental impact, making it ideal for scalable production of halogenated indazoles .

- Structural Flexibility: Substitution at position 6 (phenyl, nitro, or amino) allows tuning of electronic and steric properties for diverse applications, such as kinase inhibitors or fluorescent probes .

- Stability Challenges: Iodine and nitro substituents may necessitate specialized handling (e.g., inert atmosphere, low temperatures), whereas amino derivatives require protection from oxidation .

Preparation Methods

THP Protection Methodology

The N-1 nitrogen is protected by reacting 3-iodo-6-phenyl-1H-indazole with 3,4-dihydro-2H-pyran in the presence of methanesulfonic acid (MsOH) as a catalyst. This reaction is typically conducted in solvents such as DMF, tetrahydrofuran (THF), or methylene chloride (CH₂Cl₂) at room temperature. The THP group forms a stable acetal linkage, yielding 3-iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with high efficiency.

Key Reaction Parameters

| Parameter | Details | Source |

|---|---|---|

| Protecting Agent | 3,4-Dihydro-2H-pyran | |

| Catalyst | Methanesulfonic acid (MsOH) | |

| Solvent | DMF, THF, or CH₂Cl₂ | |

| Temperature | Room temperature | |

| Time | 2–4 hours |

The reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved via recrystallization or silica gel chromatography.

Functionalization of the C-6 Position

The phenyl group at the C-6 position can be introduced via cross-coupling reactions. Two primary methods are employed:

Suzuki-Miyaura Coupling

A palladium-catalyzed Suzuki coupling between 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and phenylboronic acid is a robust method. The reaction uses Pd(PPh₃)₄ or Pd(OAc)₂ as catalysts, with a base such as cesium carbonate (Cs₂CO₃) in a DMF/water solvent system at 80°C.

Example Protocol

-

Combine 3-iodo-1-(THP)-1H-indazole (1.0 equiv), phenylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in DMF/H₂O (9:1).

-

Add PdCl₂(dppf)·CH₂Cl₂ (0.1 equiv) under inert atmosphere.

-

Heat at 80°C for 16 hours.

Heck Reaction

For olefinic substituents, a Heck reaction with styrene derivatives can be employed. Using Pd(OAc)₂ and tri-o-tolylphosphine as a ligand in DMF at 100°C, the reaction affords aryl-alkenylated products.

Deprotection and Final Product Isolation

The THP group is removed under acidic conditions to yield the final product. Hydrochloric acid (HCl) in methanol or aqueous HCl at 50°C for 2 hours is commonly used. Post-deprotection, the product is isolated via extraction and recrystallization.

Deprotection Conditions

Analytical Characterization

The final product is characterized using:

Q & A

Q. What synthetic strategies are optimal for preparing 3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including halogenation, N-protection, and palladium-catalyzed cross-coupling reactions. For example, 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can be synthesized via bromination of 6-bromo-1H-indazole followed by N-protection with tetrahydro-2H-pyran (THP), achieving yields up to 90% . Optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst loading) is critical. Mechanochemical approaches (e.g., ball milling) offer solvent-free alternatives, enhancing efficiency and reducing Pd residue (<2 ppm) .

Q. Key Parameters for Optimization

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst (Pd source) | 1–5 mol% | Higher loading accelerates coupling but increases costs. |

| Temperature | 80–120°C | Elevated temps improve kinetics but risk decomposition. |

| Solvent | DMF, THF, or solvent-free | Polar aprotic solvents favor coupling; solvent-free reduces waste. |

Q. How does the THP-protecting group influence the stability and reactivity of the indazole core?

The tetrahydro-2H-pyran (THP) group enhances stability by protecting the indazole nitrogen from undesired side reactions (e.g., oxidation or nucleophilic attack). It is selectively introduced using dihydropyran under acidic conditions and removed via acid hydrolysis (e.g., HCl or p-TsOH) . THP also modulates steric and electronic properties, affecting regioselectivity in subsequent reactions like Suzuki-Miyaura couplings .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : H/C NMR confirms substitution patterns (e.g., iodophenyl vs. nitro groups) and THP-protection.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHINO: theoretical 417.03 g/mol).

- X-ray Crystallography : Resolves 3D conformation, critical for structure-activity relationship (SAR) studies .

- HPLC-PDA : Assesses purity (>95% typical) and identifies byproducts from coupling reactions .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., iodo, phenyl, THP) influence reactivity in cross-coupling reactions?

The iodo substituent at position 3 acts as a superior leaving group compared to bromo or chloro, facilitating Pd-catalyzed couplings (e.g., Heck, Sonogashira). The phenyl group at position 6 enhances π-π stacking in target binding, while the THP group sterically shields the indazole nitrogen, directing reactivity to the iodo site. Computational studies (DFT) reveal that electron-withdrawing groups (e.g., NO) at position 6 increase electrophilicity at position 3, accelerating substitution .

Q. What methodological approaches resolve contradictions in reported biological activity data for indazole derivatives?

Discrepancies in bioactivity data often arise from variations in assay conditions or impurity profiles. For example:

- Impurity Profiling : Use LC-MS to identify residual Pd or deprotected intermediates, which may exhibit off-target effects .

- Standardized Assays : Compare IC values under consistent conditions (e.g., ATP concentration in kinase assays).

- SAR Meta-Analysis : Cross-reference data from analogues (e.g., 3-bromo-6-nitro variants) to isolate substituent-specific effects .

Q. Can this compound serve as a precursor for radiopharmaceuticals or PET tracers?

The iodine atom at position 3 allows for radioisotope substitution (e.g., I for PET imaging). Key steps include:

Deprotection : Remove THP under mild acidic conditions to expose the indazole nitrogen for further functionalization.

Radioiodination : Utilize iododestannylation or isotopic exchange reactions .

In Vivo Stability Testing : Assess metabolic stability in murine models to validate tracer viability .

Q. How does the compound’s conformation affect binding to biological targets (e.g., kinases)?

Molecular docking studies suggest that the THP group induces a planar conformation in the indazole core, optimizing hydrogen bonding with kinase ATP pockets (e.g., VEGFR-2). The iodophenyl moiety occupies hydrophobic pockets, while the THP oxygen forms water-mediated contacts. Comparative studies with Axitinib derivatives (e.g., 3-nitro variants) show reduced affinity when steric bulk is altered .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Flow Chemistry : Continuous processing minimizes intermediate degradation and improves heat management.

- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs and waste .

- Quality-by-Design (QbD) : Use DoE (Design of Experiments) to map critical process parameters (CPPs) and ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.